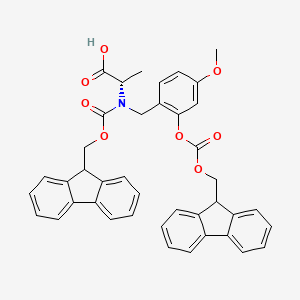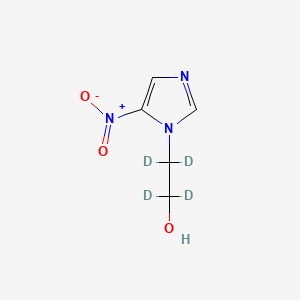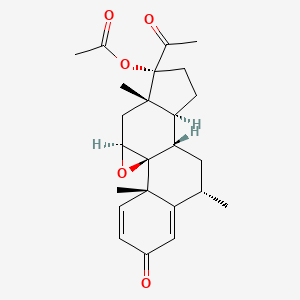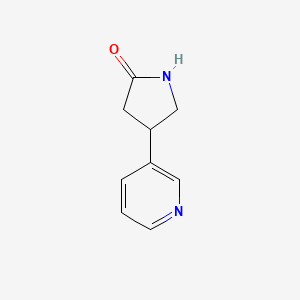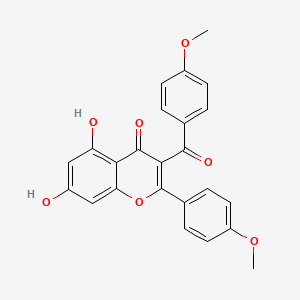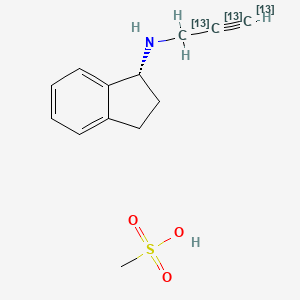
Rasagiline-13C3 Mesylate
説明
Rasagiline-13C3 Mesylate is the labelled analogue of Rasagiline . Rasagiline is an irreversible inhibitor of monoamine oxidase-B . It can be used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .
Synthesis Analysis
The synthesis of Rasagiline-13C3 Mesylate is carried out in 3 steps starting from the main starting material 1-aminoindan .Molecular Structure Analysis
Rasagiline-13C3 Mesylate has a molecular formula of C10^13C3H17NO3S . Its average mass is 270.322 Da and its monoisotopic mass is 270.102966 Da .Chemical Reactions Analysis
Rasagiline-13C3 Mesylate is a highly potent selective irreversible mitochondrial monoamine oxidase (MAO) inhibitor with IC50s of 4.43?nM and 412?nM for rat brain MAO B and A activity, respectively .Physical And Chemical Properties Analysis
Rasagiline-13C3 Mesylate is a white to off-white powder . It is freely soluble in water or ethanol and sparingly soluble in isopropanol . Its melting point is between 155-158°C .科学的研究の応用
Pharmacokinetics and Bioequivalence Studies
Rasagiline-13C3 Mesylate has been used in pharmacokinetics and bioequivalence studies . A study evaluated the pharmacokinetics, safety, and bioequivalence of two formulations of rasagiline tablets in healthy Chinese subjects under fasting and fed conditions . The study found that the two formulations of rasagiline showed good tolerability and a similar safety profile .
Neuropharmacology
Rasagiline-13C3 Mesylate has applications in neuropharmacology . It has been used in the treatment of Parkinson’s disease, a neurodegenerative disorder caused by the loss of dopaminergic neurons in the substantia nigra pars compacta .
Determination in Plasma Matrices
A reverse-phase liquid chromatographic method has been developed and validated for the estimation of Rasagiline Mesylate in different plasma matrices (rat, rabbit, and human plasma) . This method has been applied to determine the drug-protein binding ratio in all the plasma matrices .
Oral Pharmacokinetic Study
The method mentioned above has also been used in determining pharmacokinetic parameters of Rasagiline Mesylate by non-compartmental analysis after oral dosing in rabbits .
Inhibition of Apoptosis
Rasagiline-13C3 Mesylate inhibits serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM .
Reduction of Cerebral Edema
Rasagiline-13C3 Mesylate reduces cerebral edema in a mouse model of traumatic brain injury .
Reduction of Amyloid Precursor Protein Levels
Rasagiline-13C3 Mesylate (0.1 mg/kg) reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .
Inhibition of Monoamine Oxidase B
Rasagiline-13C3 Mesylate inhibits rat brain monoamine oxidase B in vivo (ED50= 0.1 mg/kg) .
作用機序
Target of Action
Rasagiline-13C3 Mesylate is a highly potent selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .
Biochemical Pathways
Rasagiline-13C3 Mesylate acts on the biochemical pathway involving the degradation of catecholamines and serotonin. By inhibiting MAO-B, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can help to alleviate symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
Pharmacokinetics
Rasagiline-13C3 Mesylate has been studied in healthy subjects under fasting and fed conditions . Subjects received a single oral dose of 1 mg of the compound. The major pharmacokinetic parameters, including the area under the curve (AUC) and the maximum observed serum concentration (Cmax), were evaluated . The geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range for bioequivalence .
Result of Action
Rasagiline-13C3 Mesylate has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM . It also reduces cerebral edema in a mouse model of traumatic brain injury . Furthermore, Rasagiline-13C3 Mesylate reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .
Action Environment
The action of Rasagiline-13C3 Mesylate can be influenced by environmental factors such as the presence of food. For instance, the pharmacokinetics of the compound can vary under fasting and fed conditions . .
Safety and Hazards
Rasagiline-13C3 Mesylate is harmful if swallowed . It has been shown to be effective, safe and well tolerated as monotherapy in early Parkinson’s disease . The most common side effects are infection, headache, dizziness, weakness, anorexia and vomiting . In rare patients, it may cause new malignancies (melanoma and squamous cell carcinoma of the skin) .
特性
IUPAC Name |
methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UAWGACSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rasagiline-13C3 Mesylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



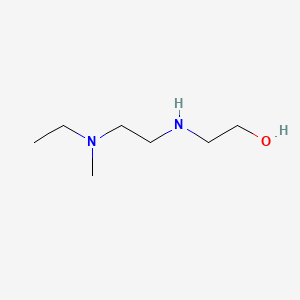


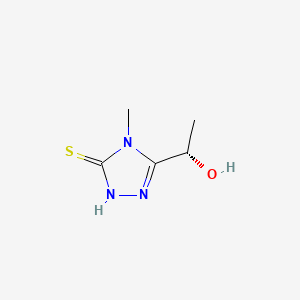

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
